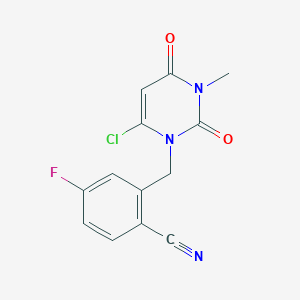

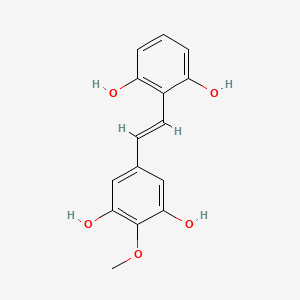

![molecular formula C12H12ClF3N2O B3038523 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one CAS No. 866132-23-2](/img/structure/B3038523.png)

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one

Overview

Description

Scientific Research Applications

Fluorinated Compounds in Environmental Safety

Fluorinated compounds, similar to the one mentioned, are extensively studied for their environmental impact due to their persistence and potential bioaccumulation. Research on novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) shows the need for ongoing toxicological studies to assess their safety and environmental compatibility. These studies highlight the complex balance between the utility of fluorinated compounds in industrial and consumer applications and their environmental and health risks (Wang et al., 2019).

Synthesis and Structural Properties of Novel Compounds

The synthesis and investigation of novel compounds, including those with chloro-, trifluoromethyl-, and pyridinyl groups, contribute significantly to the fields of medicinal chemistry and material science. For instance, the development of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines and subsequent treatments showcases the synthetic routes and structural insights valuable for designing compounds with potential therapeutic or material applications (Issac & Tierney, 1996).

Environmental Fate of Organophosphate Esters

Research on isomers of tris(chloropropyl) phosphate (TCPP) and their occurrence in environmental samples underscores the importance of understanding the fate and transport of organophosphate esters, which share functional groups with the compound . This research aids in assessing the environmental persistence and potential health risks associated with these compounds (Truong et al., 2017).

Trifluoromethyl Groups in Drug Design

The incorporation of trifluoromethyl groups into drug molecules is a common strategy to enhance pharmacokinetic and pharmacodynamic properties. Research in this area, particularly in antitubercular drug design, demonstrates the critical role of fluorinated substituents in improving drug efficacy and bioavailability. Such studies provide insights into how the trifluoromethyl group, similar to that in the compound of interest, can be strategically used in medicinal chemistry (Thomas, 1969).

properties

IUPAC Name |

(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2O/c1-7(18(2)3)4-10(19)11-9(13)5-8(6-17-11)12(14,15)16/h4-6H,1-3H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSQFSJVWJMNRF-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323868 | |

| Record name | (E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one | |

CAS RN |

866132-23-2 | |

| Record name | (E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

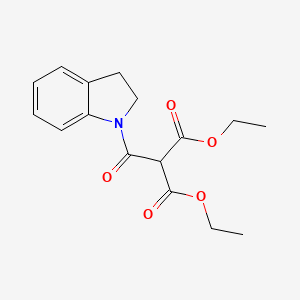

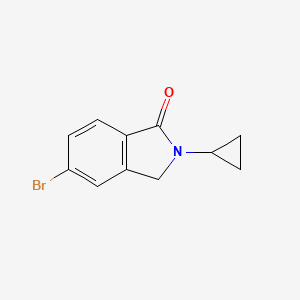

![4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile](/img/structure/B3038448.png)

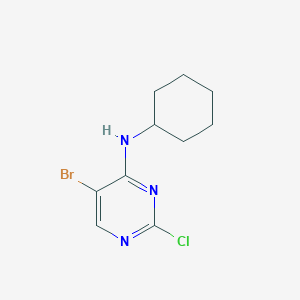

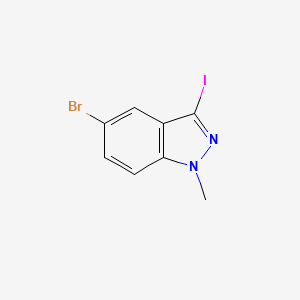

![5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038449.png)

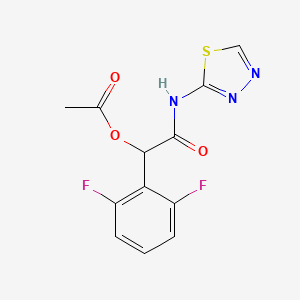

![2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B3038451.png)

![(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3038452.png)

![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)

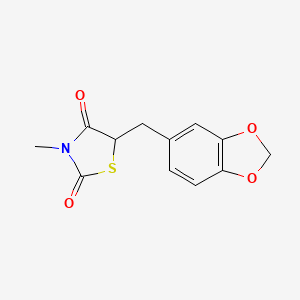

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3038456.png)